
(2-i-Propyloxy-5-methoxyphenyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The zinc reagent is often activated by a small amount of iodine or a similar activator to enhance its reactivity.
Industrial Production Methods
In an industrial setting, the production of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The compound is typically produced in large reactors with precise temperature and pressure control to optimize yield and purity.
化学反应分析
Types of Reactions
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: Adds to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Palladium catalysts: Used in coupling reactions.
Carbonyl compounds: Used in addition reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from reactions involving (2-iso-propyloxy-5-methoxyphenyl)zinc bromide include:
Biaryl compounds: From coupling reactions.
Alcohols: From addition to carbonyl compounds.
Substituted aromatic compounds: From nucleophilic substitution reactions.
科学研究应用
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is used in various scientific research applications, including:
Organic synthesis: As a reagent for forming carbon-carbon bonds.
Medicinal chemistry: For the synthesis of pharmaceutical intermediates.
Material science: In the preparation of functional materials and polymers.
Biological studies: As a tool for modifying biomolecules.
作用机制
The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)zinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the organic moiety, enhancing its nucleophilicity and facilitating the formation of new carbon-carbon bonds. The compound can also participate in oxidative addition and reductive elimination processes, particularly in the presence of transition metal catalysts.
相似化合物的比较
Similar Compounds
Phenylzinc bromide: Another organozinc compound used in similar reactions.
(2-methoxyphenyl)zinc bromide: Similar structure but with different substituents.
(2-ethoxyphenyl)zinc bromide: Another variant with an ethoxy group instead of an iso-propyloxy group.
Uniqueness
(2-iso-propyloxy-5-methoxyphenyl)zinc bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both iso-propyloxy and methoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications.
属性
分子式 |
C10H13BrO2Zn |
|---|---|
分子量 |
310.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methoxy-4-propan-2-yloxybenzene-5-ide |
InChI |
InChI=1S/C10H13O2.BrH.Zn/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JCXADJURTXDPAH-UHFFFAOYSA-M |
规范 SMILES |
CC(C)OC1=[C-]C=C(C=C1)OC.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

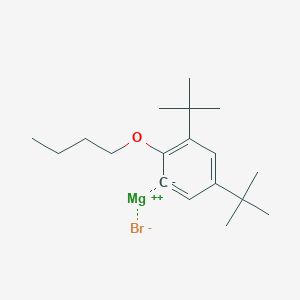
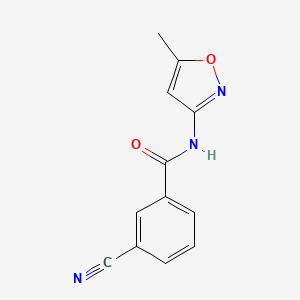
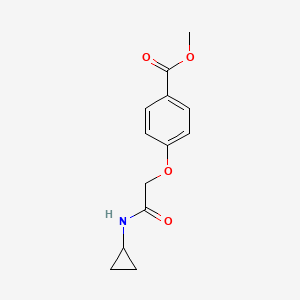
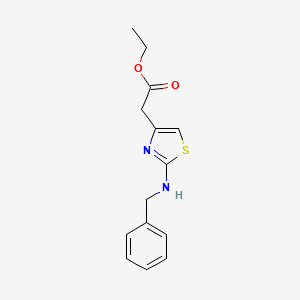
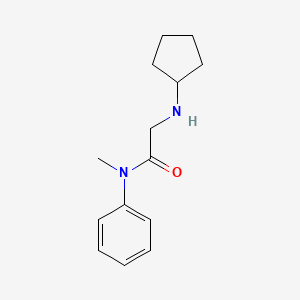
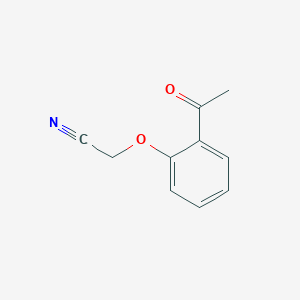
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)

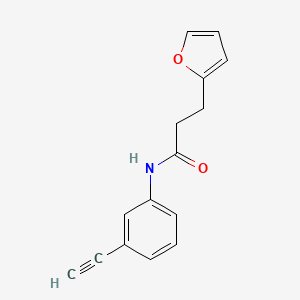


![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)
